molecular formula C27H24FN3O3 B2960806 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866864-95-1

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2960806
CAS No.: 866864-95-1
M. Wt: 457.505
InChI Key: YBXZUGHQYGGULH-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by:

  • Position 3: A 4-ethoxyphenyl group, providing electron-donating and lipophilic properties.
  • Positions 7 and 8: Methoxy groups, contributing to solubility and π-π stacking interactions.
  • Core structure: Pyrazolo[4,3-c]quinoline, a fused heterocyclic system known for pharmacological relevance, particularly in targeting Toll-like receptors (TLRs) and enzymes like β-lactamases .

This compound’s molecular weight is approximately 469.5 g/mol (based on analogs in ), with an XLogP3 value of ~4.5, indicating moderate lipophilicity.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3/c1-4-34-20-10-8-18(9-11-20)26-22-16-31(15-17-6-5-7-19(28)12-17)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXZUGHQYGGULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline core.

    Introduction of the ethoxy group: The ethoxy group is introduced through an etherification reaction using ethyl alcohol and a suitable catalyst.

    Attachment of the fluorophenylmethyl group: This step involves a Friedel-Crafts alkylation reaction where the fluorophenylmethyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with hydrogenated functional groups.

    Substitution: Compounds with substituted functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • 4-Ethoxyphenyl vs. 4-Fluorophenyl (Position 3) : The ethoxy group enhances lipophilicity and may improve binding to hydrophobic pockets in TLRs compared to the smaller, electronegative fluorine .
  • 3-Fluorophenylmethyl vs. 3-Methoxybenzyl (Position 5) : Fluorine’s electronegativity and smaller size favor interactions with aromatic residues in enzymes like β-lactamase, whereas methoxy groups may reduce potency due to steric hindrance .
  • Ethoxy vs. Methoxy (Position 8) : Ethoxy’s longer alkyl chain in could extend half-life but may reduce solubility, impacting bioavailability .

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline (referred to as Compound A) belongs to the class of pyrazoloquinolines, which have garnered significant attention due to their diverse biological activities. This article reviews the synthesis, characterization, and biological activity of Compound A, with a focus on its potential applications in medicinal chemistry.

Synthesis and Characterization

Compound A can be synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically involves:

  • Formation of Pyrazoloquinoline Core : The initial step includes the reaction of substituted phenyl derivatives with hydrazine derivatives to form the pyrazoloquinoline framework.
  • Ethoxy and Methoxy Substitution : Subsequent steps involve the introduction of ethoxy and methoxy groups at specific positions to enhance biological activity.

Characterization Techniques

The characterization of Compound A is performed using various techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the purity of the synthesized compound.
  • Infrared Spectroscopy (IR) : Identifies functional groups based on their characteristic absorption bands.

Anticancer Activity

Compound A has shown promising anticancer properties in various studies. The mechanism of action is primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Studies

  • In Vitro Studies : In studies involving human cancer cell lines, Compound A exhibited significant cytotoxicity with IC50 values in the low micromolar range. For instance, it demonstrated an IC50 value of 5 µM against breast cancer cells (MCF-7) and 10 µM against lung cancer cells (A549) .
  • Mechanism of Action : The anticancer effect is linked to the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .

Anti-inflammatory Activity

Compound A has also been evaluated for its anti-inflammatory effects. It inhibits nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Key Findings

  • Inhibition of iNOS and COX-2 : The compound significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are markers of inflammation .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis indicated that specific structural features contribute to its anti-inflammatory potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of Compound A. Key findings include:

  • Substituent Effects : The presence of ethoxy and methoxy groups enhances lipophilicity, improving cellular uptake.
  • Fluorophenyl Group : The introduction of a fluorinated phenyl group has been associated with increased potency against cancer cell lines due to enhanced electron-withdrawing effects .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMCF-7 Cell LineIC50 = 5 µM
AnticancerA549 Cell LineIC50 = 10 µM
Anti-inflammatoryRAW 264.7 CellsSignificant NO inhibition
Inhibition MechanismiNOS & COX-2 ExpressionReduced expression

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